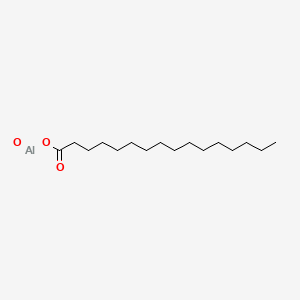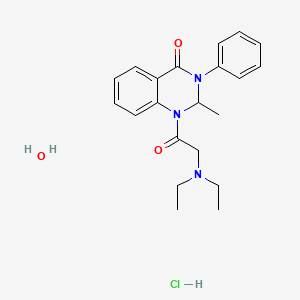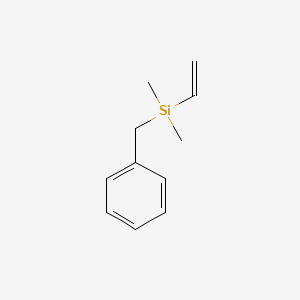
Vinyldimethylbenzylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyldimethylbenzylsilane: is a chemical compound with the molecular formula C11H16Si Benzyl(ethenyl)dimethylsilane
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common synthetic route involves the hydrosilylation of benzyl chloride with dimethylvinylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Grignard Reaction: Another method involves the reaction of benzyl chloride with dimethylvinylsilane using a Grignard reagent, followed by hydrolysis to yield the desired product.
Industrial Production Methods: The industrial production of this compound often employs large-scale hydrosilylation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of robust catalyst systems and optimized reaction conditions ensures high purity and scalability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols are often used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and silanes.
Substitution: Amides, esters, and ethers.
Applications De Recherche Scientifique
Chemistry: Vinyldimethylbenzylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: Medicine: It is explored for its use in drug delivery systems and as a precursor for pharmaceuticals. Industry: this compound is utilized in the production of silicon-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which vinyldimethylbenzylsilane exerts its effects depends on the specific application. In organic synthesis, it typically acts as a reagent or intermediate, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as the formation of carbon-silicon bonds in hydrosilylation reactions.
Comparaison Avec Des Composés Similaires
Benzyltrimethylsilane: Similar structure but with three methyl groups on the silicon atom.
Vinyltrimethylsilane: Contains a vinyl group attached to a trimethylsilane structure.
Dimethylphenylsilane: Similar to vinyldimethylbenzylsilane but with a phenyl group instead of a benzyl group.
Propriétés
Numéro CAS |
18001-46-2 |
|---|---|
Formule moléculaire |
C11H16Si |
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
benzyl-ethenyl-dimethylsilane |
InChI |
InChI=1S/C11H16Si/c1-4-12(2,3)10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
Clé InChI |
YWUOHGZSMYKDCM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC1=CC=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)


![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)




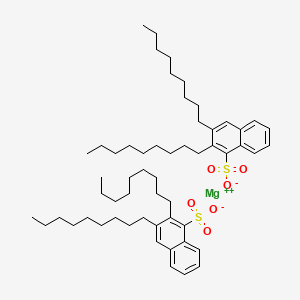
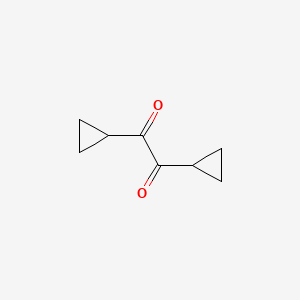
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
